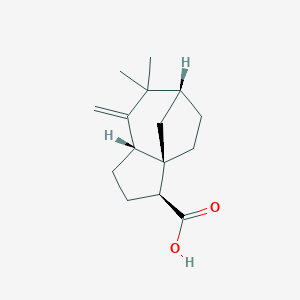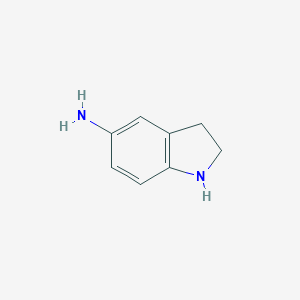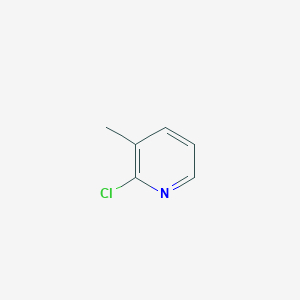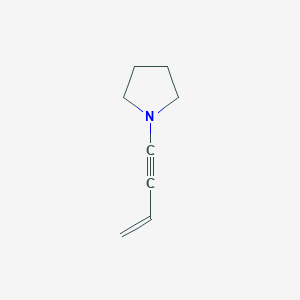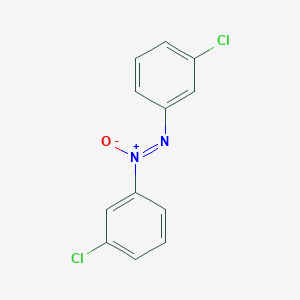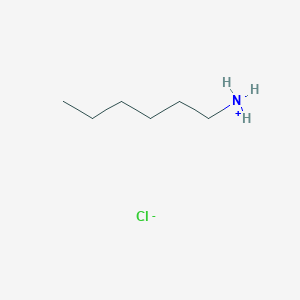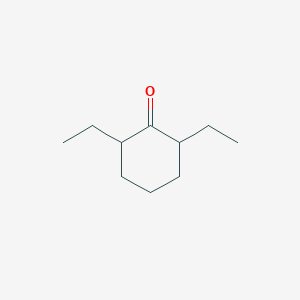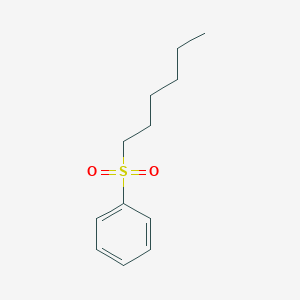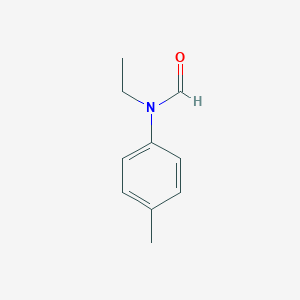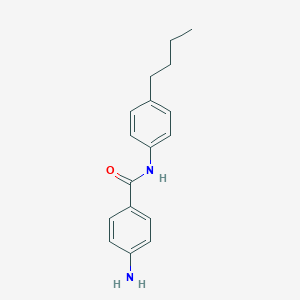
4-amino-N-(4-butylphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-amino-N-(4-butylphenyl)benzamide, also known as AG490, is a small molecule inhibitor that has been widely used in scientific research for its ability to target and inhibit the activity of Janus kinases (JAKs). JAKs are a family of intracellular tyrosine kinases that play a crucial role in the signaling pathways of cytokines and growth factors. The inhibition of JAKs by AG490 has been shown to have significant effects on cellular processes such as proliferation, differentiation, and apoptosis.
Wirkmechanismus
4-amino-N-(4-butylphenyl)benzamide works by binding to the ATP-binding site of JAKs, thereby inhibiting their kinase activity. This leads to the inhibition of downstream signaling pathways that are activated by cytokines and growth factors. The inhibition of JAKs by 4-amino-N-(4-butylphenyl)benzamide has been shown to have effects on cellular processes such as proliferation, differentiation, and apoptosis.
Biochemische Und Physiologische Effekte
The inhibition of JAKs by 4-amino-N-(4-butylphenyl)benzamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, 4-amino-N-(4-butylphenyl)benzamide has been shown to induce cell cycle arrest and apoptosis. In autoimmune disorders, 4-amino-N-(4-butylphenyl)benzamide has been shown to suppress the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. In neurodegenerative diseases, 4-amino-N-(4-butylphenyl)benzamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-amino-N-(4-butylphenyl)benzamide is its specificity for JAKs, which allows for the selective inhibition of JAK-mediated signaling pathways. This makes it a valuable tool for studying the role of JAKs in cellular processes. However, one of the limitations of 4-amino-N-(4-butylphenyl)benzamide is its relatively low potency compared to other JAK inhibitors. This can make it difficult to achieve complete inhibition of JAK activity in some experiments.
Zukünftige Richtungen
There are several potential future directions for research on 4-amino-N-(4-butylphenyl)benzamide. One area of interest is the development of more potent JAK inhibitors that can achieve complete inhibition of JAK activity. Another area of interest is the exploration of the potential therapeutic applications of 4-amino-N-(4-butylphenyl)benzamide in diseases such as neurodegenerative disorders and autoimmune diseases. Additionally, further research is needed to fully understand the mechanisms of action of 4-amino-N-(4-butylphenyl)benzamide and its effects on cellular processes.
Synthesemethoden
The synthesis of 4-amino-N-(4-butylphenyl)benzamide involves a series of chemical reactions that start with the reaction of 4-butylphenylamine with benzoyl chloride to form 4-butylbenzamide. This is then reacted with 4-nitrophenylhydrazine to form the intermediate compound 4-amino-N-(4-butylphenyl)benzamide. The final step involves the reduction of the nitro group to an amino group using sodium dithionite.
Wissenschaftliche Forschungsanwendungen
4-amino-N-(4-butylphenyl)benzamide has been extensively studied for its potential therapeutic applications in a variety of diseases such as cancer, autoimmune disorders, and inflammation. The inhibition of JAKs by 4-amino-N-(4-butylphenyl)benzamide has been shown to have anti-proliferative effects on cancer cells and to enhance the efficacy of chemotherapy. In autoimmune disorders such as rheumatoid arthritis, 4-amino-N-(4-butylphenyl)benzamide has been shown to suppress the production of pro-inflammatory cytokines. 4-amino-N-(4-butylphenyl)benzamide has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
89092-37-5 |
|---|---|
Produktname |
4-amino-N-(4-butylphenyl)benzamide |
Molekularformel |
C17H20N2O |
Molekulargewicht |
268.35 g/mol |
IUPAC-Name |
4-amino-N-(4-butylphenyl)benzamide |
InChI |
InChI=1S/C17H20N2O/c1-2-3-4-13-5-11-16(12-6-13)19-17(20)14-7-9-15(18)10-8-14/h5-12H,2-4,18H2,1H3,(H,19,20) |
InChI-Schlüssel |
GCPNYYXFDSGAPA-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N |
Kanonische SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



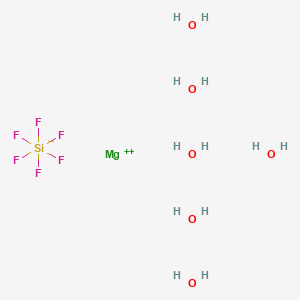
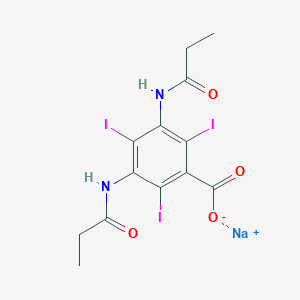
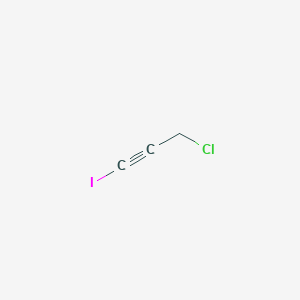
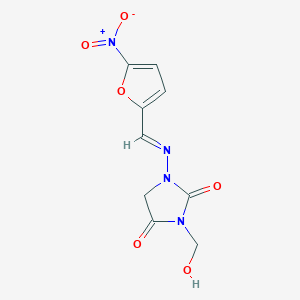
![Ethanol, 2,2'-[(4-nitrophenyl)imino]bis-](/img/structure/B94470.png)
